![molecular formula C17H21NO3 B5122936 6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B5122936.png)
6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring, a carboxylic acid group, and a carbamoyl group attached to an ethyl and methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with 2-ethyl-6-methylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired carbamoyl derivative. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyclohexene ring and phenyl substituents contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-[ethyl(2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Cyclohex-3-ene-1-carboxylic acid derivatives
Uniqueness
6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both a carbamoyl and carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula: C₁₉H₂₂N₂O₃
- Molecular Weight: 314.39 g/mol
The biological activity of this compound primarily involves:
- Inhibition of Cyclooxygenase (COX) Enzymes: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit COX enzymes, leading to reduced production of prostaglandins (PGE2) which are mediators of inflammation .
- Anticancer Activity: The compound has shown potential in inhibiting tumor cell proliferation through various pathways, including modulation of signaling pathways associated with cancer progression .
Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of similar compounds exhibit significant anti-inflammatory effects. For example, a related compound demonstrated IC₅₀ values against COX enzymes as follows:
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
---|---|---|
3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that structural modifications can enhance the inhibitory potency against COX enzymes, suggesting a promising avenue for developing more effective anti-inflammatory agents .
Anticancer Activity
The anticancer properties can be attributed to the compound's ability to interact with key cellular pathways involved in tumor growth and survival:
- Inhibition of PI3K/Akt Signaling Pathway: This pathway is crucial for cell proliferation and survival; compounds that inhibit this pathway can effectively reduce tumor growth in xenograft models .
Case Studies
- In Vivo Studies: In animal models, compounds structurally related to this compound demonstrated comparable efficacy to established drugs like celecoxib in reducing inflammation and tumor growth .
- Structure-Activity Relationship (SAR): Research has indicated that modifications in the phenyl ring or the carbamoyl group significantly affect biological activity, highlighting the importance of molecular structure in drug design .
Properties
IUPAC Name |
6-[(2-ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-12-8-6-7-11(2)15(12)18-16(19)13-9-4-5-10-14(13)17(20)21/h4-8,13-14H,3,9-10H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPSREAUGIAJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CC=CCC2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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